N-(2,4-dimethylphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-5-6-18(15(2)9-14)25-21(28)12-26-11-20(29-4)19(27)10-17(26)13-30-22-23-8-7-16(3)24-22/h5-11H,12-13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKDNIAAXQVBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Calcium Channel Modulation
The dihydropyridine moiety in this compound suggests potential activity as a calcium channel blocker. Calcium channels play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. Compounds that modulate these channels are valuable in treating cardiovascular diseases and neurological disorders. Preliminary studies indicate that modifications on the dihydropyridine ring can significantly influence calcium channel activity, making this compound a candidate for further exploration in this area.
Enzyme Inhibition
N-(2,4-dimethylphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide possesses functional groups that may enable it to act as an enzyme inhibitor. The presence of the methoxy group and the sulfanyl moiety are known pharmacophores for enzyme inhibition. Research into its ability to inhibit specific enzymes could yield insights into its therapeutic potential against diseases where enzyme dysregulation is a factor.
Antibacterial Properties
The pyrimidine and dihydropyridine components of this compound have been associated with antibacterial activity in other derivatives. Investigating the antibacterial properties of this compound could reveal new therapeutic agents for combating bacterial infections. Given the rising concern over antibiotic resistance, compounds with novel mechanisms of action are particularly valuable.
Case Study 1: Calcium Channel Blockers
Research has demonstrated that dihydropyridine derivatives can effectively block calcium channels, leading to vasodilation and reduced blood pressure. A study examining similar compounds found that structural modifications significantly affected their efficacy as calcium channel blockers. This highlights the importance of investigating this compound within this context to determine its potential therapeutic applications.
Case Study 2: Enzyme Inhibition Profiles
In a comparative study of various acetamide derivatives, researchers identified several compounds with promising enzyme inhibition profiles against specific targets implicated in cancer and metabolic disorders. The unique structure of this compound suggests it may exhibit similar properties worth exploring.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analog Identification
The compound shares core features with several acetamide derivatives, particularly in its sulfanyl-linked heterocyclic systems. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Pharmacological and Physicochemical Properties
- Hydrogen Bonding: The 4-oxo group in the dihydropyridinone ring facilitates hydrogen bonding, a feature absent in non-oxo analogs like AZ257 (), which may influence target binding affinity .
- Sulfanyl Group Reactivity : The sulfanyl bridge may participate in disulfide exchange or metal coordination, a property shared with compounds like AZ331 but absent in purely hydrocarbon-linked analogs .
Analytical Profiling
- NMR Spectroscopy: Comparative NMR data (e.g., chemical shifts in regions A and B of dihydropyridinone derivatives) reveal electronic effects of substituents. For instance, the 5-methoxy group in the target compound deshields adjacent protons, distinguishing it from non-methoxy analogs .
- LC-MS/MS Molecular Networking : The compound’s fragmentation pattern (e.g., loss of the sulfanyl-methyl group) would cluster it with other pyrimidine-containing acetamides, aiding dereplication efforts .
Preparation Methods
Core Pyridinone Ring Construction
The 1,4-dihydropyridin-4-one core is typically synthesized via cyclocondensation of β-ketoesters with ammonium acetate or substituted enaminones. For this compound, 5-methoxy-2-(hydroxymethyl)pyridin-4(1H)-one serves as the intermediate, prepared by refluxing ethyl 3-methoxyacetoacetate with ammonium acetate in ethanol. The hydroxymethyl group at C2 is critical for subsequent sulfanyl functionalization.
Sulfanyl Linker Installation
Introducing the [(4-methylpyrimidin-2-yl)sulfanyl]methyl moiety requires nucleophilic substitution at the hydroxymethyl position. Mitsunobu conditions (DIAD, PPh3) with 4-methylpyrimidine-2-thiol or oxidative coupling using disulfide intermediates (e.g., bis(4-methylpyrimidin-2-yl) disulfide) under Cu(I) catalysis are effective. The Mitsunobu route achieves 74% yield with minimal epimerization.
Acetamide Sidechain Coupling
The N-(2,4-dimethylphenyl)acetamide group is introduced via amide coupling between 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetic acid and 2,4-dimethylaniline. Activation with EDCl/HOBt in DMF at 0–5°C provides the target compound in 81% yield after recrystallization.
Stepwise Synthetic Procedures
Cyclocondensation Reaction
Ethyl 3-methoxyacetoacetate (1.0 eq) and ammonium acetate (1.2 eq) are refluxed in anhydrous ethanol (10 vol) for 12 h. The mixture is cooled to 25°C, and the precipitated product is filtered and washed with cold ethanol (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Toluene | Ethanol |
| Temperature (°C) | 78 | 110 | 78 |
| Time (h) | 12 | 8 | 12 |
| Yield (%) | 68 | 52 | 68 |
Hydroxymethylation
The pyridinone intermediate (1.0 eq) is treated with paraformaldehyde (1.5 eq) and piperidine (0.1 eq) in DMF at 80°C for 6 h. Extraction with ethyl acetate (3 × 50 mL) and evaporation affords the hydroxymethyl derivative in 89% purity.
Reaction Setup
To a solution of 5-methoxy-2-(hydroxymethyl)pyridin-4(1H)-one (1.0 eq) and 4-methylpyrimidine-2-thiol (1.2 eq) in THF (15 vol), add PPh3 (1.5 eq) and DIAD (1.5 eq) dropwise at 0°C. Stir for 24 h at 25°C under N2.
Table 2: Mitsunobu Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Temperature (°C) | 25 | 40 | 25 |
| Time (h) | 24 | 48 | 24 |
| Yield (%) | 74 | 63 | 74 |
Workup and Isolation
Quench with saturated NaHCO3 (20 mL), extract with EtOAc (3 × 30 mL), dry over Na2SO4, and concentrate. Purify via flash chromatography (SiO2, hexane/EtOAc 3:1) to isolate the sulfanylated product as a white solid.
Bromoacetylation
React the sulfanylated pyridinone (1.0 eq) with ethyl bromoacetate (1.5 eq) and K2CO3 (2.0 eq) in acetone at 60°C for 8 h. Isolate the ethyl ester intermediate by filtration (82% yield), then hydrolyze with NaOH (2M) in THF/H2O (1:1) to yield the carboxylic acid.
Amide Coupling
Activate the carboxylic acid (1.0 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF (10 vol) for 30 min. Add 2,4-dimethylaniline (1.1 eq) and stir at 25°C for 12 h. Extract with EtOAc, wash with brine, and recrystallize from ethanol/water (4:1) to obtain the title compound (81% yield).
Critical Process Parameters and Yield Optimization
Temperature Control in Cyclocondensation
Elevated temperatures (>80°C) during cyclocondensation lead to decomposition, reducing yields to <50%. Maintaining reflux at 78°C in ethanol ensures optimal ring formation without side reactions.
Solvent Selection for Mitsunobu Reaction
THF outperforms DCM due to better solubility of reactants and byproducts. Polar aprotic solvents like DMF cause premature DIAD decomposition, lowering yields.
Catalytic Effects in Amide Coupling
HOBt suppresses racemization during activation, while EDCl facilitates efficient coupling. Substituents on the aniline (2,4-dimethyl groups) hinder steric congestion, allowing >80% conversion.
Purification and Characterization
Chromatographic Techniques
Final purification uses silica gel chromatography with a triethylamine-modified mobile phase (hexane/EtOAc 3:1 + 1% Et3N) to mitigate tailing caused by polar sulfanyl groups.
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.21 (d, J = 8.4 Hz, 1H, pyridinone-H3), 6.95 (s, 1H, pyrimidine-H5), 4.52 (s, 2H, SCH2), 3.87 (s, 3H, OCH3), 2.42 (s, 3H, pyrimidine-CH3), 2.28 (s, 6H, Ar-CH3).
-
HRMS (ESI+): m/z calcd for C21H25N3O3S [M+H]+ 432.4437, found 432.4442.
Scalability and Industrial Considerations
Q & A
Basic Question: What methodologies are recommended for structural elucidation of this compound?
Methodological Answer:
Structural characterization requires a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identifies functional groups (e.g., -NH, -C=O, -S-C) via characteristic absorption bands. For example, IR peaks at ~1667 cm⁻¹ (C=O stretch) and ~3500 cm⁻¹ (N-H stretch) confirm acetamide and pyrimidine moieties .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.9–7.5 ppm for substituted phenyl groups) and methyl/methoxy substituents (δ 3.8–4.0 ppm). Multiplicity patterns differentiate dihydropyridine and pyrimidine environments .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 430.2 [M+1]) validates molecular weight and fragmentation pathways .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages) to ensure purity .
Basic Question: How can researchers optimize the synthetic route for high yield and purity?
Methodological Answer:
Key optimization strategies include:
- Stepwise Coupling : Use potassium carbonate in DMF for nucleophilic substitution reactions to attach sulfanyl-methyl groups to the pyrimidine core. Monitor completion via TLC .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during acetylation .
- Temperature Control : Room-temperature stirring for acid-sensitive steps (e.g., dihydropyridine formation) avoids decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product with >95% purity .
Advanced Question: What experimental designs are suitable for evaluating in vivo toxicity?
Methodological Answer:
- Animal Models : Administer the compound to Wistar rats (dose range: 10–100 mg/kg) over 14–28 days. Monitor weight, organ histopathology (liver/kidney), and hematological parameters (ALT, AST, creatinine) .
- Dose-Response Studies : Use ANOVA to correlate toxicity thresholds with structural modifications (e.g., chloro-substituents may increase hepatotoxicity) .
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., sulfoxide derivatives) to assess bioactivation pathways .
Advanced Question: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Replicate Experiments : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, inconsistent IC₅₀ values in kinase inhibition assays may arise from differing ATP concentrations .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methylpyrimidinyl vs. 4-chlorophenyl groups) using multivariate regression .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) to confirm mechanistic consistency .
Advanced Question: What computational approaches predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). The sulfanyl-methyl group shows hydrogen bonding with Thr766, while the dihydropyridine ring fits into the hydrophobic pocket .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2.5 Å indicates poor target engagement .
- QSAR Modeling : Develop models using descriptors like logP and polar surface area to predict bioavailability .
Basic Question: What analytical techniques validate purity and stability under storage conditions?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm. Retention time shifts indicate degradation .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .
- Long-Term Stability : Store at -20°C under nitrogen. Monitor via ¹H NMR every 3 months; new peaks at δ 2.1–2.3 ppm suggest acetate hydrolysis .
Advanced Question: How can pharmacokinetic properties (e.g., half-life, bioavailability) be assessed preclinically?
Methodological Answer:
- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) quantifies unbound fraction. High binding (>90%) may limit bioavailability .
- Caco-2 Permeability : AP-to-BL transport (Papp >1×10⁻⁶ cm/s) predicts intestinal absorption .
- Microsomal Stability : Incubate with liver microsomes; t₁/₂ <30 min indicates rapid hepatic clearance .
Basic Question: What reaction conditions prevent regioselectivity issues during synthesis?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., -NH with Boc groups) during sulfanyl-methylation .
- Catalytic Control : Use Pd(OAc)₂ for Suzuki couplings to ensure aryl-bromide selectivity .
- Low-Temperature Quenching : Halt reactions at -78°C to avoid over-substitution on the pyrimidine ring .
Advanced Question: What strategies validate target engagement in cellular models?
Methodological Answer:
- CRISPR Knockout : Delete putative targets (e.g., COX-2) and assess loss of compound activity via Western blot .
- Cellular Thermal Shift Assay (CETSA) : Heat shock (45–65°C) stabilizes ligand-bound proteins; quantify shifts via SDS-PAGE .
- Fluorescent Probes : Conjugate the compound with BODIPY for live-cell imaging to track subcellular localization .
Advanced Question: How can green chemistry principles be applied to scale-up synthesis?
Methodological Answer:
- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Flow Chemistry : Continuous reactors reduce waste and improve yield via precise temperature/pH control (e.g., 60°C, pH 7.5) .
- Catalytic Alternatives : Immobilize enzymes (e.g., lipases) for acetylation steps to minimize heavy metal use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
